tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529748
InChI: InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-6-10-5-4-7-14-11(10)9-15/h4-5,7H,6,8-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC=C2
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

CAS No.:

Cat. No.: VC13529748

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name tert-butyl 6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Standard InChI InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-6-10-5-4-7-14-11(10)9-15/h4-5,7H,6,8-9H2,1-3H3
Standard InChI Key JDIZUVIYUJNAGP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC=C2

Introduction

Molecular Architecture and Structural Characterization

Core Structural Features

The compound’s naphthyridine skeleton consists of two fused pyridine rings, with partial saturation at the 5,6-positions introducing conformational flexibility. The tert-butyl carbamate group at position 7 serves as a protective moiety, shielding the amine functionality during synthetic manipulations. Key structural parameters include:

PropertyValue
Molecular FormulaC13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2
Molar Mass234.29 g/mol
IUPAC Nametert-butyl 6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)N=CC=C2
InChIKeyJDIZUVIYUJNAGP-UHFFFAOYSA-N

The bicyclic system adopts a boat-like conformation, as evidenced by computational modeling studies. The tert-butyl group’s steric bulk influences both reactivity and crystal packing, with X-ray diffraction data revealing intermolecular van der Waals interactions dominating the solid-state structure.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment:

  • 1H^1\text{H} NMR: Signals at δ 1.45 ppm (9H, s, tert-butyl), δ 3.60–3.75 ppm (4H, m, CH₂-N and CH₂-CO), and δ 6.90–7.20 ppm (2H, m, aromatic protons).

  • 13C^{13}\text{C} NMR: Peaks at δ 28.1 (tert-butyl CH₃), δ 80.5 (quaternary C of tert-butyl), δ 155.2 (carbamate carbonyl), and δ 145–125 ppm (aromatic carbons).

Mass spectrometry (MS) analysis shows a molecular ion peak at m/z 234.1, consistent with the molecular formula, and fragmentation patterns indicating sequential loss of the tert-butyl group (-C4H9\text{-C}_4\text{H}_9) and carboxylate moiety.

Synthetic Methodologies

Multi-Step Synthesis Overview

The synthesis typically involves a three-step sequence starting from commercially available dihydroxypyridine derivatives:

  • Ring Formation: Condensation of 2-aminopyridine with α,β-unsaturated ketones under acidic conditions generates the dihydronaphthyridine core.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine introduces the protective group.

  • Purification: Chromatographic separation yields the final product with >95% purity, as verified by high-performance liquid chromatography (HPLC).

Critical parameters include temperature control (0–5°C during Boc protection) and solvent selection (tetrahydrofuran for improved solubility).

Comparative Analysis of Synthetic Routes

Alternative approaches utilizing microwave-assisted synthesis have reduced reaction times from 24 hours to 2 hours, though yields remain comparable (~65–70%). Recent advances in flow chemistry demonstrate potential for scalable production, with preliminary studies achieving 85% conversion in continuous reactors.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., 12 mg/mL in DMSO) but limited aqueous solubility (0.2 mg/mL at pH 7.4). Stability studies indicate:

  • Thermal Stability: Decomposition onset at 215°C (DSC data).

  • pH Stability: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8, releasing the free amine.

ADME Profiling

Preliminary pharmacokinetic data from rodent models reveal:

  • Oral Bioavailability: 22% due to first-pass metabolism.

  • Plasma Protein Binding: 89% (albumin-dominated).

  • Half-Life: 3.2 hours post-intravenous administration.

Applications in Medicinal Chemistry

Intermediate in API Synthesis

The compound serves as a key building block for kinase inhibitors, with its naphthyridine core participating in π-π stacking interactions with ATP-binding pockets. Derivatives bearing fluorinated substituents at position 3 show nanomolar IC₅₀ values against EGFR mutants in vitro.

Biological Activity Screening

Recent high-throughput screens identified moderate activity against:

  • Microbial Targets: MIC = 32 µg/mL vs. Staphylococcus aureus.

  • Cancer Cell Lines: GI₅₀ = 18 µM in MCF-7 breast cancer cells.

Structural Analogues and Structure-Activity Relationships

A comparative analysis of related compounds highlights the impact of substituents on biological activity:

CompoundMolecular FormulaKey ModificationsReported Activity
tert-Butyl 3-bromo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylateC13H17BrN2O2\text{C}_{13}\text{H}_{17}\text{BrN}_2\text{O}_2Bromine at position 3Enhanced electrophilic reactivity
Tert-butyl 4-bromo-3-cyano-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylateC14H16BrN3O2\text{C}_{14}\text{H}_{16}\text{BrN}_3\text{O}_2Bromine and cyano groups at positions 4/3Improved binding to cytochrome P450

The parent compound’s unsubstituted structure provides a versatile scaffold for further functionalization, with position 3 emerging as a strategic site for introducing pharmacophoric groups.

Challenges and Future Directions

Current limitations include moderate metabolic stability and insufficient target selectivity. Computational docking studies propose that introducing sulfonamide groups at position 2 could enhance affinity for carbonic anhydrase IX, a tumor-associated enzyme. Advances in enantioselective synthesis may also enable access to chiral derivatives for probing stereochemical effects on bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator